molecular formula C13H16O2 B1266764 Ethyl 2-benzylcyclopropane-1-carboxylate CAS No. 78987-78-7

Ethyl 2-benzylcyclopropane-1-carboxylate

Cat. No. B1266764
CAS RN: 78987-78-7
M. Wt: 204.26 g/mol
InChI Key: KOACXUOASKUNMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly on Ethyl 2-benzylcyclopropane-1-carboxylate synthesis are limited, related research provides insights into the synthetic strategies for cyclopropane-containing compounds. For instance, cyclopropane rings are typically synthesized through methods such as the reaction of small-size cycloalkane rings with RuO4, leading to oxidative scission and formation of structurally complex cyclopropanes (Graziano et al., 1996). Additionally, the formation of cyclopropane carboxylates through three-component condensation reactions demonstrates the versatility of cyclopropane synthesis (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including ethyl 2-benzylcyclopropane-1-carboxylate, is characterized by the cyclopropane ring. This ring imparts significant strain due to its small size and bond angles, leading to unique chemical properties. Studies on related compounds, such as 1-aminocyclopropane-1-carboxylic acid, highlight the importance of molecular structure in understanding the reactivity and interaction of these molecules (Capitani et al., 1999).

Chemical Reactions and Properties

The reactivity of ethyl 2-benzylcyclopropane-1-carboxylate is influenced by the cyclopropane ring. Cyclopropanes are known for their participation in ring-opening reactions due to the high strain in the three-membered ring. For example, oxidative scission of cyclopropane carboxylates with lead tetraacetate demonstrates the susceptibility of cyclopropanes to oxidative conditions, leading to ring opening and functionalization (Graziano & Piccialli, 1999).

Physical Properties Analysis

The physical properties of ethyl 2-benzylcyclopropane-1-carboxylate, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the ethyl ester and benzyl group affects the compound's polarity, solubility in organic solvents, and interaction with other molecules. While specific data for ethyl 2-benzylcyclopropane-1-carboxylate is not available, analogs with similar structural features can provide insights into its expected physical properties.

Chemical Properties Analysis

The chemical properties of ethyl 2-benzylcyclopropane-1-carboxylate, including reactivity and stability, are influenced by the cyclopropane core and the substituents attached to it. The cyclopropane ring's strain makes it reactive towards ring-opening reactions, while the ester and benzyl groups introduce additional reactivity patterns, such as ester hydrolysis and electrophilic aromatic substitution. Research on cyclopropane derivatives underscores the complexity and diversity of their chemical behavior (Thrower et al., 2006).

Scientific Research Applications

Ethylene Precursor and Plant Metabolism

Ethyl 2-benzylcyclopropane-1-carboxylate is closely related to compounds involved in plant metabolism, specifically as precursors to ethylene. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a metabolite of ethylene precursor in plants, suggesting a connection to ethylene biosynthesis pathways in higher plants (Hoffman, Yang, & McKeon, 1982). Similarly, Polko and Kieber (2019) discussed 1-aminocyclopropane 1-carboxylic acid (ACC), a direct ethylene precursor, highlighting its role as a growth regulator independent of ethylene synthesis (Polko & Kieber, 2019).

Enzyme Activity and Polymer Chemistry

In polymer chemistry, compounds similar to ethyl 2-benzylcyclopropane-1-carboxylate have been studied for their polymerization potential. Pang et al. (2003) demonstrated the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst (Pang, Ritter, & Tabatabai, 2003). This highlights the relevance of cyclopropane carboxylates in polymer synthesis and enzyme-mediated reactions.

Analytical Methods in Ethylene Research

Research on ethylene, closely related to ethyl 2-benzylcyclopropane-1-carboxylate, has led to the development of new analytical methodologies. Bulens et al. (2011) provided an updated methodology for analyzing metabolites and enzyme activities in ethylene biosynthesis, showcasing advancements in analytical techniques relevant to compounds like ethyl 2-benzylcyclopropane-1-carboxylate (Bulens et al., 2011).

Ethylene Biosynthesis and Plant Development

The role of compounds related to ethyl 2-benzylcyclopropane-1-carboxylate in plant development is significant. Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants, emphasizing its role as a precursor to ethylene and its influence on various plant developmental processes (Vanderstraeten & Van Der Straeten, 2017).

properties

IUPAC Name

ethyl 2-benzylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACXUOASKUNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290929
Record name ethyl 2-benzylcyclopropane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00290929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzylcyclopropane-1-carboxylate

CAS RN

78987-78-7
Record name NSC71869
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Record name ethyl 2-benzylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-benzyl-1-cyclopropanecarboxylate
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